molecular formula C16H18N4O5 B11046060 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11046060
M. Wt: 346.34 g/mol
InChI Key: XHIBQGMIGGJKER-UHFFFAOYSA-N
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Description

2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of triazolopyrimidines. This compound is notable for its unique structure, which combines a triazole ring with a pyrimidine ring, and is further substituted with a trimethoxyphenyl group. This combination of functional groups and rings makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This often involves the use of formamide or similar compounds.

    Introduction of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the trimethoxyphenyl moiety.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. This includes studies on their ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 2-Methyl-7-(2,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

The presence of the 2,4,5-trimethoxyphenyl group in 2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid distinguishes it from similar compounds. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

2-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O5/c1-8-17-16-18-10(15(21)22)6-11(20(16)19-8)9-5-13(24-3)14(25-4)7-12(9)23-2/h5-7,11H,1-4H3,(H,21,22)(H,17,18,19)

InChI Key

XHIBQGMIGGJKER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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